molecular formula C17H19N3OS B11152048 1-isopropyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide

1-isopropyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide

Cat. No.: B11152048
M. Wt: 313.4 g/mol
InChI Key: CZUICNLMAPGMFP-UHFFFAOYSA-N
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Description

1-isopropyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide is a complex organic compound that features both indole and thiazole moieties. These structures are known for their significant roles in various biological and chemical processes. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the thiazole ring is known for its presence in various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide typically involves multiple steps, starting with the preparation of the indole and thiazole precursors. One common method involves the reaction of 1H-indole-3-carboxylic acid with isopropylamine to form the corresponding amide. This intermediate is then reacted with 2-(1,3-thiazol-2-yl)ethylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

1-isopropyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-isopropyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets in biological systems. The indole and thiazole rings can interact with various enzymes and receptors, modulating their activity. This can lead to the inhibition of certain biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-isopropyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-indole-3-carboxamide
  • 1-isopropyl-N-[2-(1,3-thiazol-4-yl)ethyl]-1H-indole-3-carboxamide

Uniqueness

1-isopropyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide is unique due to the specific positioning of the thiazole ring, which can significantly influence its biological activity and chemical reactivity. This positioning can lead to different interactions with molecular targets compared to similar compounds, potentially resulting in unique therapeutic effects.

Properties

Molecular Formula

C17H19N3OS

Molecular Weight

313.4 g/mol

IUPAC Name

1-propan-2-yl-N-[2-(1,3-thiazol-2-yl)ethyl]indole-3-carboxamide

InChI

InChI=1S/C17H19N3OS/c1-12(2)20-11-14(13-5-3-4-6-15(13)20)17(21)19-8-7-16-18-9-10-22-16/h3-6,9-12H,7-8H2,1-2H3,(H,19,21)

InChI Key

CZUICNLMAPGMFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)C(=O)NCCC3=NC=CS3

Origin of Product

United States

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